Endogenous GHS-R ligand

Receptor binding Post-translational modification Acylation requirement

Researchers requiring authentic GHS-R1a pharmacology need acylated ghrelin, the only endogenous agonist with the critical Ser3 n-octanoyl modification. Using des-acyl ghrelin or biased synthetic agonists leads to >40,000-fold lower binding affinity or signaling bias. This custom-synthesized human acylated ghrelin provides: - Subnanomolar IC50 (0.25 nM) for binding assays and 32 nM EC50 for functional assays - Pathway-agnostic activation profile for unbiased GHS-R1a studies - Identical to the ligand used in cryo-EM structures for direct structural comparison Supplied as lyophilized powder, ready for use as a physiological control.

Molecular Formula C149H249N47O42
Molecular Weight 3370.9 g/mol
Cat. No. B15337809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndogenous GHS-R ligand
Molecular FormulaC149H249N47O42
Molecular Weight3370.9 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)N(C(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)C(=O)C(CO)NC(=O)CN
InChIInChI=1S/C149H249N47O42/c1-9-10-11-12-16-45-116(206)196(144(235)105(77-199)171-115(205)73-154)110(78-200)139(230)188-101(71-84-32-14-13-15-33-84)133(224)186-100(70-81(4)5)132(223)190-104(76-198)143(234)193-66-29-42-107(193)137(228)180-95(51-57-118(209)210)128(219)187-102(72-85-74-165-79-169-85)134(225)179-92(47-53-112(156)202)126(217)175-90(39-26-63-167-148(161)162)130(221)191-119(82(6)7)140(231)181-93(48-54-113(157)203)127(218)177-91(46-52-111(155)201)125(216)174-89(38-25-62-166-147(159)160)122(213)173-87(35-18-22-59-151)121(212)178-94(50-56-117(207)208)129(220)189-103(75-197)135(226)176-88(36-19-23-60-152)123(214)182-96(37-20-24-61-153)141(232)195-68-31-44-109(195)145(236)194-67-30-41-106(194)136(227)170-83(8)120(211)172-86(34-17-21-58-150)124(215)185-99(69-80(2)3)131(222)183-97(49-55-114(158)204)142(233)192-65-28-43-108(192)138(229)184-98(146(237)238)40-27-64-168-149(163)164/h13-15,32-33,74,79-83,86-110,119,197-200H,9-12,16-31,34-73,75-78,150-154H2,1-8H3,(H2,155,201)(H2,156,202)(H2,157,203)(H2,158,204)(H,165,169)(H,170,227)(H,171,205)(H,172,211)(H,173,213)(H,174,216)(H,175,217)(H,176,226)(H,177,218)(H,178,212)(H,179,225)(H,180,228)(H,181,231)(H,182,214)(H,183,222)(H,184,229)(H,185,215)(H,186,224)(H,187,219)(H,188,230)(H,189,220)(H,190,223)(H,191,221)(H,207,208)(H,209,210)(H,237,238)(H4,159,160,166)(H4,161,162,167)(H4,163,164,168)
InChIKeyQPONSPOGTFKFDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ghrelin Overview


Endogenous GHS-R ligand, also known as ghrelin, is a 28-amino acid peptide hormone primarily secreted by the stomach that serves as the cognate endogenous agonist for the growth hormone secretagogue receptor (GHS-R1a) [1]. Its defining structural feature is an n-octanoyl modification at Serine-3, which is essential for receptor binding and activation [2]. This post-translational acylation distinguishes ghrelin from all other peptide hormones and is required for its physiological roles in stimulating growth hormone secretion, regulating appetite, and modulating energy homeostasis [3]. As the reference standard for GHS-R1a pharmacology, purified acylated ghrelin is indispensable for assays requiring physiologically relevant receptor activation.

Why Ghrelin Substitution Fails


The endogenous GHS-R ligand (acylated ghrelin) cannot be substituted with des-acyl ghrelin or synthetic GHS-R agonists without fundamentally altering experimental outcomes. Des-acyl ghrelin lacks the essential n-octanoyl modification at Ser3, rendering it incapable of binding or activating GHS-R1a [1]. Synthetic agonists such as GHRP-6, MK-677 (ibutamoren), and anamorelin exhibit variable signaling bias, allosteric modulation, and species-dependent pharmacology that diverge from the endogenous reference ligand [2][3]. Consequently, studies employing these substitutes may produce misleading conclusions regarding GHS-R1a signal transduction, constitutive activity, and physiological relevance. The quantitative evidence below establishes the precise magnitude of these differences to guide informed procurement decisions.

Ghrelin Quantitative Evidence


n-Octanoyl Modification Essential for Binding

The n-octanoyl modification at Ser3 is an absolute structural requirement for GHS-R1a binding. Native acylated ghrelin exhibits an IC50 of 0.25 nM in competitive binding assays using [35S]MK-0677 on GHS-R1a expressed in CHO cells [1]. In stark contrast, des-acyl ghrelin (unacylated ghrelin lacking the octanoyl group) shows no measurable binding even at concentrations exceeding 10,000 nM, representing a >40,000-fold difference [1]. This binding deficit directly translates to a >10,000-fold loss in functional activity in calcium mobilization assays [1].

Receptor binding Post-translational modification Acylation requirement

Consistent Potency Across Signaling Assays

The endogenous ligand ghrelin maintains consistent potency across multiple signal transduction pathways, whereas the synthetic peptide GHRP-6 displays extreme assay-dependent variability. In a direct comparative study, GHRP-6 potency varied 600-fold (0.1 nM to 61 nM) across calcium mobilization, inositol phosphate turnover, CRE-controlled transcription, SRE-controlled transcription, and arrestin mobilization assays [1]. Additionally, GHRP-6 acts as a negative allosteric modulator of ghrelin signaling, whereas ghrelin itself does not exhibit allosteric modulation of its own signaling [1]. In contrast, MK-677 (ibutamoren) activates all signal transduction systems with similar high potency (0.2–1.4 nM) [1].

Signal transduction Functional selectivity Allosteric modulation

des-Gln14-Ghrelin: Acylation Retains Activity

A second endogenous ligand for GHS-R, des-Gln14-ghrelin, was purified from rat stomach and characterized as a 27-amino acid peptide identical to ghrelin except for deletion of glutamine at position 14 [1]. Critically, des-Gln14-ghrelin retains the essential n-octanoyl modification at Ser3 and potently stimulates growth hormone release when injected into rats, demonstrating that growth hormone secretion is regulated by two gastric peptides, both requiring acylation for activity [1]. While quantitative binding affinity data (IC50) for des-Gln14-ghrelin was not directly compared to ghrelin in the same assay in this study, the qualitative finding establishes that acylation, not the full 28-amino acid sequence, is the primary determinant of activity.

Endogenous ligand diversity Alternative splicing Growth hormone release

Cardiovascular Tissue Binding Affinity

Using [125I-His9]-ghrelin as a radioligand, specific saturable binding was characterized in normal human left ventricle tissue, revealing a dissociation constant (KD) of 0.43 ± 0.08 nM and a maximum binding capacity (Bmax) of 7.8 ± 0.9 fmol/mg protein [1]. Kinetic analysis yielded a kinetically derived KD of 0.1 nM [1]. Notably, ghrelin receptor density was up-regulated 3- to 4-fold in atherosclerotic coronary arteries and saphenous vein grafts with advanced intimal thickening compared with normal vessels (P<0.05) [1]. While no direct comparator data for synthetic agonists in this specific tissue preparation is provided in this study, these parameters establish the reference binding profile of the endogenous ligand in native human tissue, a critical benchmark for validating synthetic agonist pharmacology.

Radioligand binding Tissue distribution Cardiovascular pharmacology

Ghrelin Application Scenarios


Reference Standard for GHS-R1a Assays

Acylated ghrelin is the essential reference standard for validating GHS-R1a binding assays, calcium mobilization assays, and reporter gene assays. Its subnanomolar IC50 (0.25 nM) and EC50 (32 nM) values serve as the benchmark against which all synthetic agonists and antagonists must be compared [1]. The >40,000-fold difference in binding affinity between acylated and des-acyl ghrelin confirms that only the n-octanoyl-modified peptide is suitable for this purpose [1].

Signaling Bias & Allosteric Modulation Control

Unlike synthetic agonists such as GHRP-6, which exhibits 600-fold variability in potency across different signal transduction assays and acts as a negative allosteric modulator, ghrelin provides a pathway-agnostic activation profile [1]. Researchers investigating biased agonism, functional selectivity, or allosteric modulation at GHS-R1a should use ghrelin as the physiological control to contextualize the pharmacological behavior of synthetic compounds.

In Vivo Endocrine Signaling Studies

For in vivo studies investigating growth hormone secretion, appetite regulation, or metabolic effects mediated by GHS-R1a, only acylated ghrelin accurately recapitulates the endogenous hormone's physiological actions [1]. Des-acyl ghrelin is inactive at GHS-R1a [2], and synthetic agonists such as MK-677 and GHRP-6 exhibit distinct allosteric properties and species-dependent pharmacokinetics that diverge from the endogenous ligand [1].

Structural Biology & Cryo-EM Studies

High-resolution cryo-EM structures of the GHSR-Gi signaling complex have been solved with ghrelin as the bound agonist, revealing the molecular basis for receptor activation and the essential role of the acyl modification [1]. Researchers performing structural studies of GHS-R1a should procure n-octanoyl ghrelin to replicate the physiologically relevant ligand-receptor complex and to enable direct comparison with published structural data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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